molecular formula C15H14N2O3 B11925279 2-Oxo-2-phenylethyl 3,4-diaminobenzoate

2-Oxo-2-phenylethyl 3,4-diaminobenzoate

Cat. No.: B11925279
M. Wt: 270.28 g/mol
InChI Key: IRYZQDQAWFYLGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 3,4-diaminobenzoate typically involves the reaction of 3,4-diaminobenzoic acid with 2-oxo-2-phenylethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 3,4-diaminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 3,4-diaminobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 3,4-diaminobenzoate involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 4-aminobenzoate
  • 2-Oxo-2-phenylethyl 2,3-diaminobenzoate
  • 2-Oxo-2-phenylethyl 3,5-diaminobenzoate

Uniqueness

2-Oxo-2-phenylethyl 3,4-diaminobenzoate is unique due to the specific positioning of the amine groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

phenacyl 3,4-diaminobenzoate

InChI

InChI=1S/C15H14N2O3/c16-12-7-6-11(8-13(12)17)15(19)20-9-14(18)10-4-2-1-3-5-10/h1-8H,9,16-17H2

InChI Key

IRYZQDQAWFYLGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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